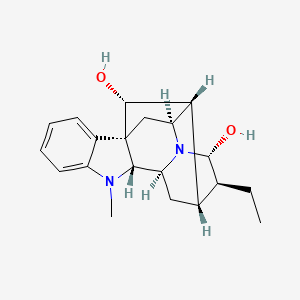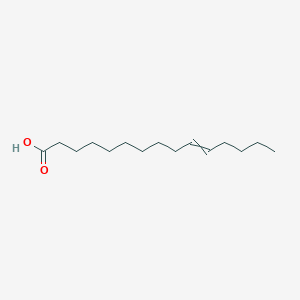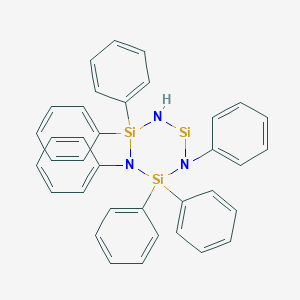
CID 21904030
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaphenylcyclotrisilazane is a chemical compound with the molecular formula C36H33N3Si3. It is a cyclic silazane, characterized by the presence of silicon-nitrogen bonds within its structure. This compound is notable for its thermal and chemical stability, making it a subject of interest in various scientific and industrial applications .
Preparation Methods
Hexaphenylcyclotrisilazane can be synthesized through several methods. One common synthetic route involves the reaction of hexachlorocyclotrisilazane with phenylmagnesium bromide. The reaction typically occurs under an inert atmosphere, such as nitrogen, and requires the use of a solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature, followed by heating to reflux to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Hexaphenylcyclotrisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can convert hexaphenylcyclotrisilazane to its corresponding silane derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions involve the replacement of one or more phenyl groups with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hexaphenylcyclotrisiloxane, while reduction with lithium aluminum hydride can produce hexaphenylsilane .
Scientific Research Applications
Hexaphenylcyclotrisilazane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing polymers and materials. Its stability makes it suitable for high-temperature applications.
Biology: Research into its potential use as a biocompatible material for medical implants and devices is ongoing.
Medicine: Its derivatives are being explored for use in drug delivery systems and as components of diagnostic tools.
Industry: Hexaphenylcyclotrisilazane is used in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical resistance
Mechanism of Action
The mechanism by which hexaphenylcyclotrisilazane exerts its effects is primarily related to its ability to form stable silicon-nitrogen bonds. These bonds confer high thermal and chemical stability, making the compound resistant to degradation under harsh conditions. The molecular targets and pathways involved in its interactions are still under investigation, but its stability and reactivity are key factors in its functionality .
Comparison with Similar Compounds
Hexaphenylcyclotrisilazane can be compared to other cyclic silazanes, such as hexaphenylcyclotrisiloxane. While both compounds share similar structural features, hexaphenylcyclotrisilazane is unique in its nitrogen-containing ring, which imparts different chemical and physical properties. Other similar compounds include:
Hexaphenylcyclotrisiloxane: Contains oxygen in place of nitrogen, leading to different reactivity and stability profiles.
Hexamethylcyclotrisilazane: Features methyl groups instead of phenyl groups, resulting in lower molecular weight and different solubility characteristics
Properties
Molecular Formula |
C36H31N3Si3 |
|---|---|
Molecular Weight |
589.9 g/mol |
InChI |
InChI=1S/C36H31N3Si3/c1-7-19-31(20-8-1)38-40-37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39(32-21-9-2-10-22-32)42(38,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H |
InChI Key |
NBPZGSOCIPESOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2[Si]N[Si](N([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


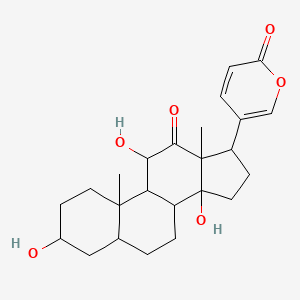
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)
![Tert-butyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13395616.png)
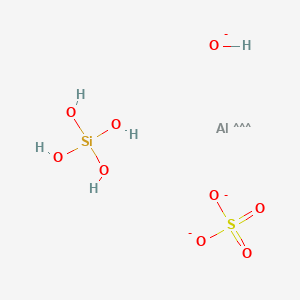

![acetic acid (13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl) ester](/img/structure/B13395628.png)

![Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13395641.png)

![(R)-1-[(R)-2-[Bis(4-trifluoromethylphenyl)phosphino]ferrocenyl]ethyl-di-t-butylphosphine](/img/structure/B13395669.png)
